2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
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Description
2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O5S2 and its molecular weight is 444.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is MEK . MEK, or Mitogen-Activated Protein Kinase, is a key component of the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.
Mode of Action
The compound acts as an inhibitor of MEK . By binding to MEK, it prevents the activation of downstream targets in the MAPK/ERK pathway. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical Pathways
The compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of normal cell processes and is often dysregulated in cancer. By inhibiting MEK, the compound disrupts this pathway, potentially leading to the suppression of tumor growth.
Result of Action
The inhibition of MEK by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in cancers where the MAPK/ERK pathway is dysregulated.
Properties
IUPAC Name |
2-fluoro-N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S2/c19-13-5-7-14(8-6-13)28(24,25)15-11-22(12-15)18(23)9-10-21-29(26,27)17-4-2-1-3-16(17)20/h1-8,15,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPTKYPDRYORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.